5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole
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Overview
Description
5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a thiazole ring, chlorophenyl groups, and a pyrazolyl moiety, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where chlorinated aromatic compounds react with nucleophiles.
Attachment of the Pyrazolyl Moiety: The pyrazolyl group can be attached through a coupling reaction, such as the Suzuki or Heck coupling, using appropriate pyrazole derivatives and halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dechlorinated Derivatives: From reduction reactions.
Substituted Aromatic Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of multiple aromatic rings and heteroatoms allows it to form strong interactions with biological macromolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)sulfanyl-4-phenyl-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole: Lacks the additional
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3S2/c1-11-9-12(2)26(25-11)20-24-18(16-8-5-14(22)10-17(16)23)19(28-20)27-15-6-3-13(21)4-7-15/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPAALUATUIGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(S2)SC3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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